molecular formula C10H15N3 B1268280 1-(4-Aminophenyl)piperazine CAS No. 67455-41-8

1-(4-Aminophenyl)piperazine

Cat. No. B1268280
CAS RN: 67455-41-8
M. Wt: 177.25 g/mol
InChI Key: VAVOYRCCWLRTMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Aminophenyl)piperazine derivatives involves multi-step chemical processes that include bromination, cyclization, N-alkylation, and reduction. A key intermediate in the synthesis process is 4-[4-(4-methoxyphenyl)piperazine-1-yl]aniline, prepared through these steps starting from diethanolamine as the material. This methodology underscores the complexity and versatility of the synthetic routes available for creating 1-(4-Aminophenyl)piperazine derivatives (Yang Qi-don, 2015).

Molecular Structure Analysis

Chemical Reactions and Properties

1-(4-Aminophenyl)piperazine and its derivatives participate in a wide range of chemical reactions, underpinning their utility in synthetic chemistry. The compound's reactivity is significantly influenced by the presence of the amino and piperazine groups, which can undergo various chemical transformations, including acylation, to yield novel 1-(4-Aminophenyl)piperazine derivatives with diverse chemical properties.

Physical Properties Analysis

The physical properties of 1-(4-Aminophenyl)piperazine derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in different fields. These properties are determined by the compound's molecular structure and the nature of its substituents. For example, the crystalline form of certain derivatives can exhibit polymorphism, which is important for understanding the compound's behavior in different solvents and conditions.

Chemical Properties Analysis

1-(4-Aminophenyl)piperazine's chemical properties, including its basicity, reactivity towards electrophiles and nucleophiles, and its ability to form stable complexes with metals, are central to its role in synthetic chemistry. Its utility as a catalyst in the synthesis of pharmaceutically relevant compounds, such as 2-amino-3-cyano-4H-pyrans, highlights the importance of its chemical properties in facilitating efficient and environmentally friendly chemical reactions (M. Yousefi et al., 2018).

Scientific Research Applications

“1-(4-Aminophenyl)piperazine” is an important organic intermediate . It has a molecular formula of C10H15N3 and a molecular weight of 177.25 . It’s used in various fields, including:

  • Agrochemicals : It can be used in the synthesis of various agrochemicals .
  • Pharmaceuticals : It’s a key component in several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . These two heteroatoms improve the pharmacological and pharmacokinetic profiles of drug candidates containing piperazines since the nitrogen atom sites serve as hydrogen bond donors/acceptors, thus tuning the interactions with receptors as well as increasing water solubility and bioavailability .
  • Dyestuff : It can also be used in the production of dyes .
  • Synthesis of Posaconazole : “1-(4-Aminophenyl)piperazine” is an important intermediate compound essential for synthesizing posaconazole bulk drugs . Posaconazole is an antifungal medication used to treat a variety of fungal infections.

  • Chemical Synthesis : The compound can be used in various chemical synthesis processes. For instance, it can be used to prepare "1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine" . The method involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V); then reacting a compound of formula (V) in a solvent in the presence of a catalyst and a reducing agent to obtain a compound of formula (I) .

  • Preparation of 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine : This compound is an important intermediate for synthesizing posaconazole bulk drugs . The method involves reacting a compound of formula (II) with a compound of formula (III) and a compound of formula (IV) in sequence in the presence of a base in a solvent to give a compound of formula (V); then reacting a compound of formula (V) in a solvent in the presence of a catalyst and a reducing agent to obtain a compound of formula (I) .

  • Pharmaceutical Industry : “1-(4-Aminophenyl)piperazine” is used in the pharmaceutical industry for the synthesis of various drugs . It’s a key component in several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .

  • Safety Measures : While not an application, it’s important to note that safety measures must be taken when handling “1-(4-Aminophenyl)piperazine”. For instance, in case of inhalation, one should move to fresh air and seek medical attention if symptoms occur .

  • Research : The piperazine moiety is often found in drugs or in bioactive molecules. This widespread presence is due to different possible roles depending on the position in the molecule and on the therapeutic class, but it also depends on the chemical reactivity of piperazine-based synthons, which facilitate its insertion into the molecule .

Safety And Hazards

1-(4-Aminophenyl)piperazine is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . It is harmful if swallowed, causes skin irritation and serious eye damage, and may cause respiratory irritation . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

The future directions for 1-(4-Aminophenyl)piperazine are likely to involve its continued use as an intermediate in the synthesis of pharmaceuticals . As research progresses, new synthesis methods and applications may be discovered .

properties

IUPAC Name

4-piperazin-1-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c11-9-1-3-10(4-2-9)13-7-5-12-6-8-13/h1-4,12H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVOYRCCWLRTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329709
Record name 1-(4-Aminophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Aminophenyl)piperazine

CAS RN

67455-41-8
Record name 1-(4-Aminophenyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Aminophenyl)piperazine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
R Jones, L Gödörházy, D Szalay… - QSAR & …, 2005 - Wiley Online Library
A high‐throughput system for heterogeneous hydrogenation through the integration of a microfluidic reactor into an automated injector‐fraction collector robot is described. The …
Number of citations: 37 onlinelibrary.wiley.com
D Benaoudia, VQ Nguyen, V Bennevault… - ACS Applied Nano …, 2023 - ACS Publications
Poly(2-alkyl-2-oxazoline)s (POx) bearing an aminophenyl end group were synthesized by cationic ring-opening polymerization; the polymers were then carefully characterized by NMR, …
Number of citations: 6 pubs.acs.org
Z Ozyildiz, C Erkan, NG Deniz, Z Gokmen… - Journal of …, 2023 - Elsevier
Quinones are ubiquitous in nature and form one of the largest classes of antitumor agents approved for clinical use. Naphthoquinones and their derivatives are important in many fields …
Number of citations: 2 www.sciencedirect.com
I Yamaguchi, Y Tanaka, A Wang - RSC advances, 2018 - pubs.rsc.org
Reaction of N-(2,4-dinitrophenyl)pyridinium chloride (salt(Cl−)) with sodium dicyanamide (Na(CN)2N) resulted in anion exchange between Cl− and (CN)2N− to yield a new Zincke salt, …
Number of citations: 5 pubs.rsc.org
KC Fein, NG Lamson, KA Whitehead - Pharmaceutical Research, 2017 - Springer
Purpose A major obstacle preventing oral administration of macromolecular therapeutics is poor absorption across the intestinal epithelium into the bloodstream. One strategy to …
Number of citations: 23 link.springer.com
Z Ozyildiz, C Erkan, NG Deniz, Z Gokmen, O Uguz… - Situ - papers.ssrn.com
Quinones are ubiquitous in nature and form one of the largest class of antitumor agents approved for clinical use. Naphthoquinones and their derivatives play an important role in many …
Number of citations: 2 papers.ssrn.com
RJ Waite, GJ Barbante, NW Barnett, EM Zammit… - Talanta, 2013 - Elsevier
We present an exploration of the chemiluminescence from reactions of benzylpiperazines and phenylpiperazines with tris(2,2′-bipyridine)ruthenium(III). The selectivity of the reagent …
Number of citations: 20 www.sciencedirect.com
F Tsitouroudi, V Sarli, D Poulcharidis, M Pitou… - Materials, 2021 - mdpi.com
Reversine or 2-(4-morpholinoanilino)-N6-cyclohexyladenine was originally identified as a small organic molecule that induces dedifferentiation of lineage-committed mouse myoblasts, …
Number of citations: 1 www.mdpi.com
C Li, JC Medina, GEM Maguire, E Abel… - Journal of the …, 1997 - ACS Publications
Fourteen novel ferrocene derivatives have been designed to serve as receptors for low molecular weight diamines. The compounds that have been prepared and fully characterized …
Number of citations: 78 pubs.acs.org
KC Fein - 2020 - search.proquest.com
The unique physicochemical properties that make protein drugs powerful biologic therapeutics also prevent them from being delivered orally. They are structurally and chemically prone …
Number of citations: 2 search.proquest.com

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